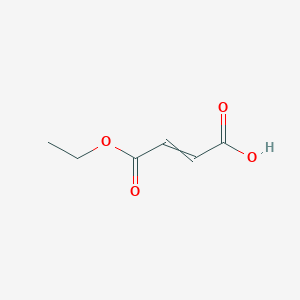

4-Ethoxy-4-oxobut-2-enoic acid

Description

4-Ethoxy-4-oxobut-2-enoic acid (CAS: 2459-05-4), also known as monoethyl fumarate, is an α,β-unsaturated carbonyl compound with the molecular formula C₆H₈O₄ and a molecular weight of 144.13 g/mol . Structurally, it features an ethoxy group at the 4-position and a conjugated enoate system, making it a versatile intermediate in organic synthesis. This compound is widely used in the preparation of hybrid molecules, such as SAHAquines (cytostatic agents) and functionalized tetrahydroisoquinolines, via IBX-mediated oxidative Ugi-type reactions . Its (E)-stereochemistry ensures reactivity in conjugate additions and cyclizations, critical for drug discovery pipelines .

Properties

Molecular Formula |

C6H8O4 |

|---|---|

Molecular Weight |

144.12 g/mol |

IUPAC Name |

4-ethoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8) |

InChI Key |

XLYMOEINVGRTEX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC(=O)O |

melting_point |

70.0 °C |

Origin of Product |

United States |

Comparison with Similar Compounds

The structural and functional analogs of 4-ethoxy-4-oxobut-2-enoic acid include derivatives of 4-oxobut-2-enoic acid with varying substituents at the 4-position. Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: Ethoxy and methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, ethanol) compared to aryl derivatives, which are more lipophilic .

- Thermal Stability: Aryl-substituted derivatives (e.g., phenyl, 4-methylanilino) exhibit higher melting points due to π-π stacking and hydrogen bonding .

Key Observations :

- Reactivity : Ethoxy and methoxy derivatives participate in multicomponent reactions (e.g., Ugi, IBX-mediated), while aryl analogs are tailored for target-specific inhibition (e.g., PknB) .

Spectroscopic and Analytical Data

- This compound: ¹H NMR: δ 6.85 (d, J = 15.6 Hz, 1H, CH=CH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.33 (t, J = 7.1 Hz, 3H, CH₃) . HRMS: [M-H]⁻ at m/z 143.0350 (calc. 143.0352) .

- (E)-4-Oxo-4-phenylbut-2-enoic acid: ¹H NMR: δ 7.90 (d, J = 16.0 Hz, 1H, CH=CH), 7.60–7.45 (m, 5H, Ar-H) .

Q & A

Q. Key Reagents and Conditions

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| Maleic anhydride, ethanol | Reflux, acid catalyst | Monoethyl maleate | |

| Diethyl oxalate, hydrocinnamic acid | Claisen condensation, 80–100°C | Ethyl 2-oxo-4-phenylbutyrate |

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

Structural elucidation relies on:

- Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and ester C-O bonds at ~1200–1300 cm⁻¹ ().

- Nuclear Magnetic Resonance (NMR) :

- Potentiometric Titration : Used to determine acid dissociation constants (pKa) and purity ().

Basic: What are the key physical and chemical properties influencing its reactivity?

Answer:

Critical properties include:

- Molecular Formula : C₆H₈O₄ ().

- Solubility : Polar solvents (e.g., ethanol, DMSO) due to ester and carboxylic acid groups.

- Thermal Stability : Decomposes above 150°C; storage at 2–8°C is recommended to prevent degradation ().

- Reactivity : The α,β-unsaturated carbonyl system facilitates Michael additions and Diels-Alder reactions ().

Advanced: How can reaction conditions be optimized for synthesizing derivatives via Ugi-type reactions?

Answer:

Optimization strategies involve:

- Catalyst Selection : Using IBX (2-iodoxybenzoic acid) to promote oxidative coupling ().

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature Control : Maintaining 25–40°C to balance yield and side reactions ().

- Substoichiometric Additives : Employing molecular sieves to absorb water and shift equilibrium toward product formation.

Q. Example Protocol

| Step | Parameters | Outcome |

|---|---|---|

| Reaction | IBX (1.2 eq), DMF, 30°C, 12h | 61% yield of Ugi adduct |

Advanced: How to resolve discrepancies between computational and experimental structural data?

Answer:

Addressing inconsistencies involves:

- Metrological Validation : Cross-checking crystallographic data (e.g., SHELX-refined structures) with DFT-optimized geometries ().

- Error Analysis : Quantifying uncertainties in NMR chemical shift predictions (±0.3 ppm for ¹H, ±3 ppm for ¹³C) ().

- Multi-Technique Correlation : Combining X-ray diffraction, IR, and NMR to validate hydrogen-bonding networks ().

Advanced: What are the best practices for handling and storage to prevent degradation?

Answer:

- Storage : Keep at 2–8°C in airtight, light-resistant containers ().

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to minimize oxidation.

- Safety Protocols : Wear PPE (gloves, goggles) and avoid inhalation of dust ().

Advanced: How can computational tools predict reactivity in novel systems?

Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks ().

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) ().

- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) on reaction rates ().

Advanced: What are emerging applications in multicomponent reactions (MCRs)?

Answer:

The compound serves as a linchpin in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.